

I. Application Notes: Robotic Systems in Japanese Civil Engineering

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This section details the applications of various robotic systems developed and utilized by leading Japanese construction firms such as Shimizu Corporation, Kajima Corporation, and Takenaka Corporation.

1. Automated Material Transport: Robo-Carrier System (Shimizu Corporation)

The Robo-Carrier is an autonomous horizontal transport robot designed to move materials on construction sites.^{[3][4][5]} It operates by referencing Building Information Modeling (BIM) data and uses laser sensors for self-localization and obstacle avoidance.^{[3][6]} The system is often integrated with an autonomous elevator to transport materials vertically between floors.^[6] A newer iteration, the Robo-Carrier Fork, is an autonomous guided forklift capable of unloading materials from delivery trucks.^[7]

- Primary Applications:
 - Horizontal transportation of palletized materials.^[6]
 - Integration with autonomous elevators for vertical transport.^[6]
 - Unloading materials from delivery trucks (Robo-Carrier Fork).^[7]

2. Automated Welding: Robo-Welder System (Shimizu Corporation)

The Robo-Welder is a robotic system designed for the automated welding of steel columns.^{[3][8][9]} It utilizes laser measurement to identify the welding groove and a six-axis robotic arm to

perform the welding.[3][9] Two models exist: a pivot-type with two opposing robots and a ring-type with a single arm on a circumferential rail.[6] This system is a key component of Shimizu's "Shimz Smart Site," a next-generation production system that integrates humans and robots.[4][8]

- Primary Applications:

- Fully automatic welding of steel columns in high-rise building construction.[6][8]
- Integration into the "Shimz Smart Site" for collaborative construction.[4]

3. Multipurpose Interior Finishing: Robo-Buddy System (Shimizu Corporation)

The Robo-Buddy is a versatile, two-armed robot for interior construction tasks.[3][8] It can autonomously navigate to a designated work area, recognizing its position via laser sensors and BIM data.[6] By changing the end-effectors on its arms, it can perform a variety of tasks.[6]

- Primary Applications:

- Installation of ceiling suspension bolts and base materials.[6]
- Placement and screwing of ceiling boards.[3][6]
- Installation of raised floor systems.[6]

4. Automated Earthmoving: A4CSEL System (Kajima Corporation)

A4CSEL (Automated/Autonomous/Advanced/Accelerated Construction system for Safety, Efficiency, and Liability) is an automated construction system for large-scale earthmoving projects, such as dam construction.[10][11] The system allows a small number of operators to control multiple automated construction machines, including bulldozers, rollers, and dump trucks.[10][12] This system has been successfully implemented at the Naruse Dam, marking a world-first in fully automated dam construction.[13]

- Primary Applications:

- Dam construction.[10][13]

- Mountain tunneling.[10]
- Post-disaster restoration work.[11]

5. Site Inspection and Surveying: Spot Quadruped Robot (Boston Dynamics, utilized by Takenaka & Fujita Corporations)

The Spot robot from Boston Dynamics has been field-tested on Japanese construction sites for inspection and surveying tasks.[9][14] Its quadrupedal locomotion allows it to navigate challenging terrain, including stairs and narrow corridors.[9] Equipped with specialized payloads and cameras, Spot can autonomously patrol sites to monitor progress and perform detailed inspections.[15][16]

• Primary Applications:

- Autonomous site navigation and progress monitoring.[15][16]
- Detailed inspection of structural components.[15]

6. Integrated Autonomous Systems (Takenaka Corporation)

Takenaka Corporation is exploring the integration of autonomous vehicles and drones for construction logistics.[17] This includes using autonomous vehicles for on-site material transport and drones for direct delivery to workers.[17] The company has also developed a "construction robot platform" that uses BIM data to manage and simulate routes for autonomous robots.[18]

• Primary Applications:

- Autonomous material transport within the construction site.[17]
- Drone-based delivery of materials to workers.[17]
- Remote operation and monitoring of robotic systems.[18]

II. Quantitative Data Presentation

The following tables summarize the available quantitative data on the performance and specifications of the robotic systems.

Table 1: Specifications of Shimizu Corporation's Robotic Systems

Robot System	Dimensions (L x W x H)	Weight	Max Load/Capacity	Key Features
Robo-Carrier	2,000 x 1,400 x 1,930 mm	1,160 kg	990 kg	2.4 km/h speed, can surmount 15 mm height differences. [3]
Robo-Buddy	2,261 x 1,550 x 2,450 mm	1,500 kg	30 kg per arm	Two 6-axis robotic arms, can climb over 20 cm level differences. [3][6]
Robo-Welder	2,048 x 640 x 1,875 mm	400 kg	10 kg (arm capacity)	6-axis robotic arm, MAG pulse arc welding. [3]
Robo-Carrier Fork	Not specified	Not specified	1 ton	3-meter lift height, SLAM-based navigation. [7]

Table 2: Performance and Labor Savings of Robotic Systems

Robotic System/Project	Task	Estimated Labor Reduction/Productivity Gain	Source
Shimz Smart Site (30-story building)	Lifting and Transport	75% (approx. 2,500 workers)	[4][19]
Shimz Smart Site (30-story building)	Interior Finish Work	75% (approx. 2,100 workers)	[4][19]
Shimz Smart Site (30-story building)	Column Welding	70% (approx. 1,150 workers)	[4][19]
Robo-Welder (Toranomon-Azabudai Project)	Steel Column Welding	Work that took 8 man-days per column can be done in 5 man-days.	[20]
Komatsu's Smart Construction	Overall Project Costs	At least 20-30% reduction.	[21]

III. Experimental Protocols / Operational Workflows

This section provides detailed operational workflows for key robotic applications.

Protocol 1: Automated Material Transport using Robo-Carrier

- Pre-operation: 1.1. Ensure the construction site's BIM data is up-to-date and uploaded to the central control system. 1.2. Define material delivery points and transport routes within the BIM model. 1.3. Verify that the Robo-Carrier and autonomous elevator are fully charged and connected to the network.
- Operation: 2.1. A human operator uses a tablet to select the material type and destination.[3] 2.2. The Robo-Carrier on the ground floor autonomously navigates to the material staging area. 2.3. The robot lifts the palletized materials. 2.4. It then proceeds to the autonomous elevator, navigating around obstacles.[3][22] 2.5. The Robo-Carrier enters the elevator, which ascends to the designated floor. 2.6. A second Robo-Carrier on the destination floor unloads the materials from the elevator.[6] 2.7. The second robot transports the materials to the final designated location.

- Post-operation: 3.1. The Robo-Carriers return to their charging stations. 3.2. The system logs the completed transport task.

Protocol 2: Automated Column Welding using Robo-Welder

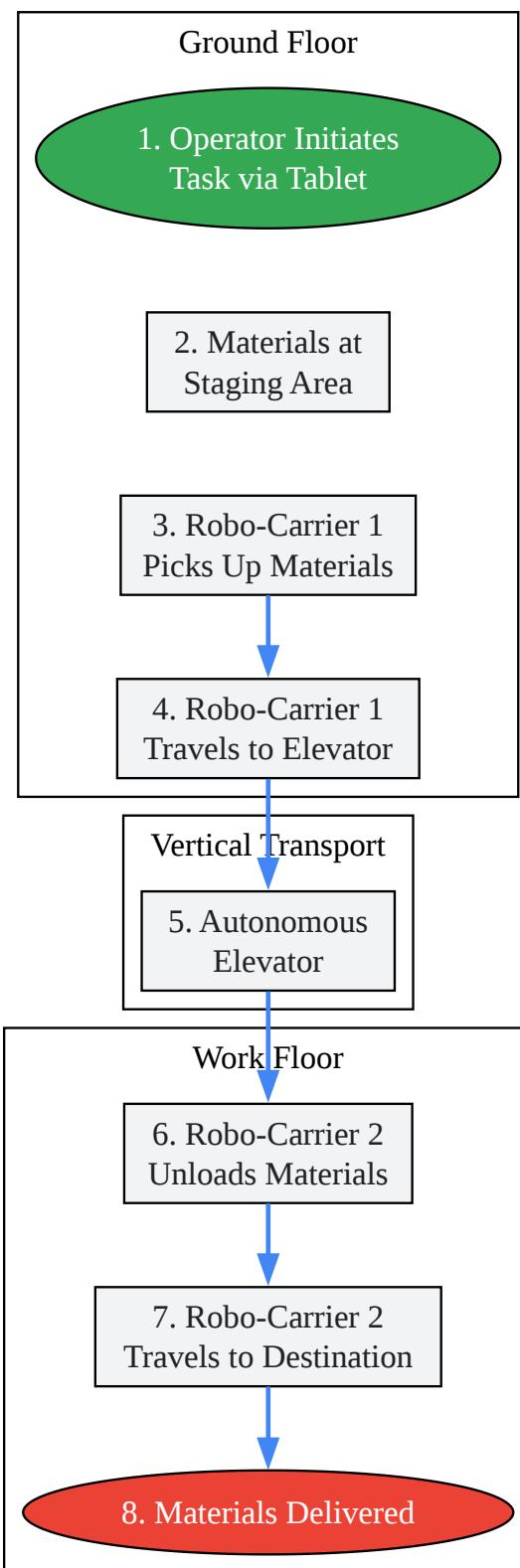
- Pre-operation: 1.1. Move the Robo-Welder on its mobile dolly to the steel column to be welded. 1.2. Ensure a stable power supply and connection to the control system. 1.3. A human operator confirms the welding parameters and initiates the automated sequence.
- Operation: 2.1. The robot's laser sensor scans the welding groove to determine its precise shape and contours.[\[3\]](#)[\[5\]](#) 2.2. The system's AI determines the optimal welding path and parameters in real-time.[\[6\]](#) 2.3. The six-axis robotic arm manipulates the welding torch to execute the weld.[\[3\]](#)[\[9\]](#) 2.4. For pivot-type models, two robots work in opposition on the same column.[\[6\]](#)
- Post-operation: 3.1. The robot retracts the welding arm upon completion. 3.2. A human inspector verifies the quality of the weld. 3.3. The robot is moved to the next column.

Protocol 3: Automated Dam Construction with A4CSEL

- Pre-operation: 1.1. Create a detailed 3D model of the dam construction site and the planned earthmoving operations. 1.2. Program the fleet of autonomous machines (dump trucks, bulldozers, rollers) with their specific tasks and routes. 1.3. Establish a remote control center with a stable communication link to the construction site.[\[13\]](#)
- Operation: 2.1. A small team of human supervisors monitors the entire operation from the remote control center.[\[12\]](#)[\[13\]](#) 2.2. The autonomous machines execute their pre-programmed tasks in a coordinated manner. 2.3. On-board sensors and GPS guide the machines and prevent collisions. 2.4. The system continuously monitors progress and adjusts operations as needed.
- Post-operation: 3.1. The machines return to a designated parking and maintenance area. 3.2. The system generates a report on the work completed and material moved.

IV. Mandatory Visualizations

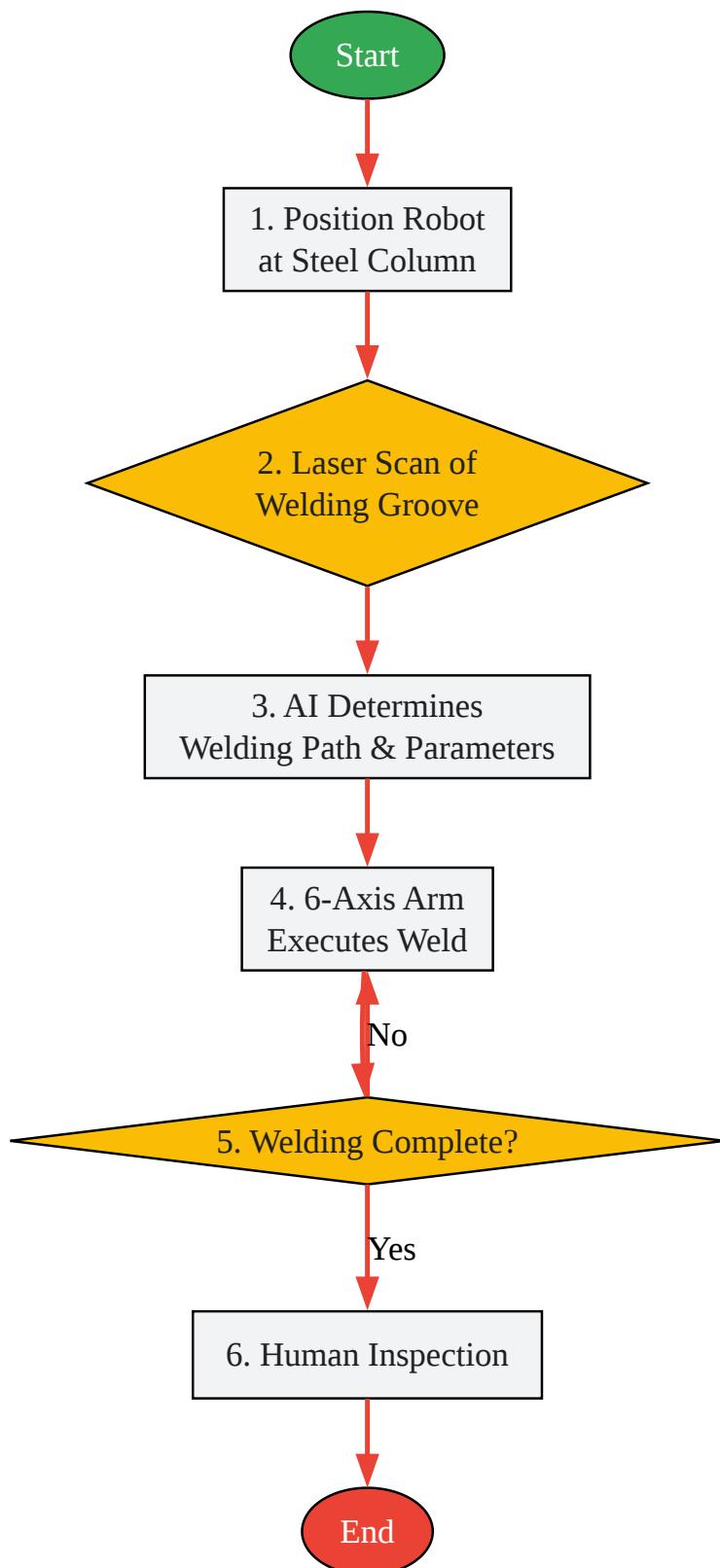
Diagram 1: Automated Material Transport Workflow



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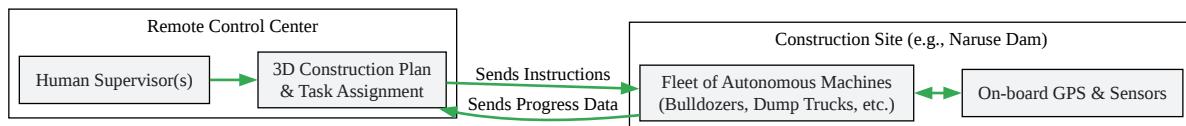
Caption: Workflow for the Robo-Carrier automated material transport system.

Diagram 2: Robo-Welder Operational Logic

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Caption: Operational logic for the Robo-Welder automated welding system.

Diagram 3: A4CSEL Remote Operation Workflow



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Caption: High-level workflow for Kajima's A4CSEL automated construction system.

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- To cite this document: BenchChem. [I. Application Notes: Robotic Systems in Japanese Civil Engineering]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676957#application-of-robotics-in-civil-engineering-narashino-projects>

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